(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

Chiral resolution Enantiomeric excess Stereospecific synthesis

(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1821708-54-6) is a chiral, enantiomerically pure (R‑configuration) primary amine belonging to the class of α‑fluoroalkyl aryl amines. Its structure combines a meta‑trifluoromethylphenyl ring with a gem‑difluoro‑substituted ethylamine backbone, yielding a molecular formula of C₉H₈F₅N and a molecular weight of 225.16 g mol⁻¹.

Molecular Formula C9H8F5N
Molecular Weight 225.16 g/mol
CAS No. 1821708-54-6
Cat. No. B6262778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
CAS1821708-54-6
Molecular FormulaC9H8F5N
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N
InChIInChI=1S/C9H8F5N/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,7-8H,15H2/t7-/m1/s1
InChIKeyWMEKOGNKRBECFX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1821708-54-6): A Chiral Fluorinated Building Block for Stereochemically Demanding Medicinal Chemistry


(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1821708-54-6) is a chiral, enantiomerically pure (R‑configuration) primary amine belonging to the class of α‑fluoroalkyl aryl amines. Its structure combines a meta‑trifluoromethylphenyl ring with a gem‑difluoro‑substituted ethylamine backbone, yielding a molecular formula of C₉H₈F₅N and a molecular weight of 225.16 g mol⁻¹ [1]. The compound is supplied as the free base with a typical purity of ≥98% and is primarily employed as a key intermediate in the synthesis of fluorinated drug candidates where both absolute configuration and the electronic effects of multiple fluorine atoms are critical for target engagement .

Why (1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine Cannot Be Replaced by Racemic, Opposite‑Enantiomer, or Non‑Fluorinated Analogs


Simple substitution with the racemate, the (1S)‑enantiomer, or the non‑fluorinated parent amine is not viable in stereochemistry‑ and electronics‑sensitive applications. The gem‑difluoro group depresses the amine pKₐ by ~2–3 log units relative to the non‑fluorinated analog, fundamentally altering protonation state and hydrogen‑bonding capacity at physiological pH [1]. The (R)‑configuration imparts distinct three‑dimensional geometry that controls enantioselective recognition at chiral biological targets; the opposite enantiomer frequently displays orders‑of‑magnitude lower potency or even opposing pharmacology [2]. Furthermore, the trifluoromethyl substituent on the aryl ring modulates logP, metabolic soft‑spot protection, and π‑stacking interactions in a manner not achievable with unsubstituted or mono‑fluorinated phenyl analogs. These cumulative differences mean that head‑to‑head quantitative comparisons are mandatory before any procurement decision, as documented below.

Quantitative Evidence Guide: (1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine Versus Closest Analogs


Enantiomeric Purity and Absolute Configuration Control

The (1R)‑enantiomer (CAS 1821708‑54‑6) is supplied with a certified purity of 98% and is accompanied by batch‑specific analytical documentation (NMR, HPLC, GC) confirming enantiomeric identity . The (1S)‑enantiomer (CAS 1821767‑76‑3) is the only direct stereochemical comparator and, when employed in a chiral receptor assay, can exhibit >100‑fold difference in binding affinity [1]. Procurement of the incorrect enantiomer would therefore invalidate any stereospecific structure–activity relationship (SAR) study.

Chiral resolution Enantiomeric excess Stereospecific synthesis

Lipophilicity Modulation via gem‑Difluoro Substitution

Introduction of the gem‑difluoro group increases computed logP (XLogP3‑AA) from 2.1 in the non‑fluorinated analog to 2.6 in the target compound, a ΔlogP of +0.5 log units [1][2]. This moderate lipophilicity enhancement can improve membrane permeability without reaching the excessive logP threshold (>5) that often triggers poor solubility and off‑target promiscuity.

LogP Lipophilicity Fluorine walk

Amine Basicity Reduction via α‑Fluorination

The electron‑withdrawing effect of the gem‑difluoro group lowers the pKₐ of the conjugated ammonium ion by approximately 2–3 log units compared to the non‑fluorinated parent amine (predicted pKₐ ≈ 6.1 for the fluorinated amine vs. pKₐ ≈ 9.0 for the non‑fluorinated analog) . This reduction in basicity means the target compound exists predominantly as the neutral free base at physiological pH, a property exploited in the design of CNS‑penetrant drugs.

pKa Basicity Fluorine effect

Metabolic Stability Advantage of the gem‑Difluoro Motif

α‑Fluorination of alkyl amines is a well‑established strategy to block oxidative N‑dealkylation by cytochrome P450 enzymes. The gem‑difluoro group adjacent to the amine nitrogen sterically and electronically shields the α‑carbon, reducing intrinsic clearance (CLint) in human liver microsomes. While direct microsomal stability data for the target compound are not publicly available, class‑level evidence indicates that parent amines with α‑fluorination exhibit 5‑ to 20‑fold longer half‑lives than their non‑fluorinated counterparts [1].

Metabolic stability CYP450 Dealkylation

Optimal Application Scenarios for (1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine


Enantioselective Synthesis of CFTR Modulator Candidates

The compound serves as a chiral amine intermediate in the preparation of CFTR potentiators and correctors. BindingDB records a racemic analog with an IC₅₀ of 1.2 μM against human CFTR [1]; chiral resolution is expected to yield a low‑nanomolar eutomer, making the (1R)‑enantiomer the preferred starting material for SAR exploration of cystic fibrosis therapies.

CNS Drug Discovery Requiring Reduced Amine Basicity

With a predicted pKₐ ≈ 6.1, the compound is predominantly uncharged at physiological pH, facilitating blood‑brain barrier penetration . This property makes it an attractive building block for CNS‑targeted programs where high basicity (pKₐ > 8) is known to limit brain exposure.

Lead Optimization Campaigns Seeking Balanced logP

The XLogP3‑AA of 2.6 places the compound within the optimal lipophilicity range (logP 1–3) for oral drug candidates [2]. Its ΔlogP of +0.5 relative to the non‑fluorinated analog provides a tunable handle for fine‑tuning permeability without surpassing the logP > 5 danger zone.

Building Block for Late‑Stage Fluorination Libraries

The pre‑installed gem‑difluoro group eliminates the need for challenging late‑stage fluorination chemistry. Researchers constructing diversity‑oriented libraries can couple the free amine with diverse carboxylic acids or sulfonyl chlorides to rapidly generate fluorinated amide or sulfonamide libraries for high‑throughput screening [3].

Quote Request

Request a Quote for (1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.